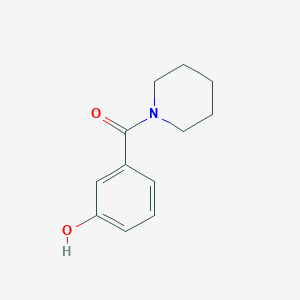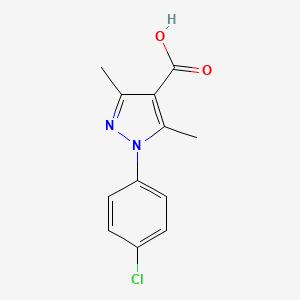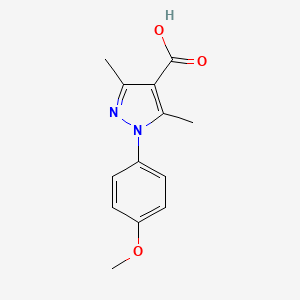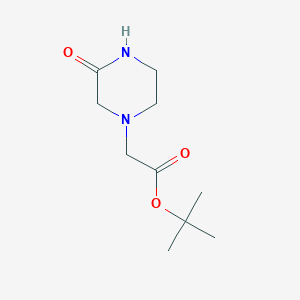
1-Phenylcyclopentanecarbaldehyde
Vue d'ensemble
Description
1-Phenylcyclopentanecarbaldehyde is a chemical compound with the molecular formula C12H14O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 1-Phenylcyclopentanecarbaldehyde involves the use of diisobutylaluminium hydride in dichloromethane or n-heptane . The reaction occurs at -78℃ for 2 hours . After completion of the reaction, the reaction mixture is quenched with a saturated solution of potassium sodium tartrate .Molecular Structure Analysis
The molecular structure of 1-Phenylcyclopentanecarbaldehyde consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is KZCVVVIPPHGCOH-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Phenylcyclopentanecarbaldehyde undergoes Pinacol-type rearrangements in the phenylcyclohexane series . The reaction mechanisms of epoxides and the corresponding diols and halogenohydrins have been studied .Applications De Recherche Scientifique
Research and Experimental Use
As a chemical compound, 1-Phenylcyclopentanecarbaldehyde is often used in scientific research and experiments . Its properties might be studied, or it might be used as a reagent in chemical reactions.
Physicochemical Studies
The physicochemical properties of 1-Phenylcyclopentanecarbaldehyde, such as its molar refractivity, lipophilicity, and water solubility, are of interest in various research contexts . These properties can influence how the compound behaves in different environments and how it interacts with other substances.
Safety and Toxicity Studies
Information about the safety and toxicity of 1-Phenylcyclopentanecarbaldehyde is important for handling and using the compound safely . This information can also be useful in assessing the potential impacts of the compound on human health and the environment.
Computational Chemistry
1-Phenylcyclopentanecarbaldehyde can be used in computational chemistry studies . Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use the structure of this compound to produce impressive simulation visualizations .
Safety And Hazards
Propriétés
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclopentanecarbaldehyde | |
CAS RN |
21573-69-3 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 1-phenylcyclopentanecarbaldehyde as a product of the reaction between boron trifluoride–ether complex and various phenylcyclohexane derivatives. What significant difference in reaction mechanism is proposed for the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide compared to the diols and fluorohydrin?
A1: The research suggests that the formation of 1-phenylcyclopentanecarbaldehyde from the epoxide ((–)(S,S)-1,2-epoxy-1-phenylcyclohexane) proceeds through a more concerted mechanism when reacting with the boron trifluoride–ether complex []. This contrasts with the reaction pathway involving the diols ((–)-(S,S)-cis-1,2-diol and (+)-(R,S)-trans-1,2-diol) and fluorohydrin ((–)-(S,S)-cis-2-fluoro-2-phenylcyclohexanol), which are believed to rearrange through open carbonium ions before ultimately forming 1-phenylcyclopentanecarbaldehyde. This difference in mechanism is proposed based on the observed variations in the ketone-to-aldehyde ratios obtained from the different starting materials.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)






